molecular formula C9H12N4O B13311571 2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13311571
M. Wt: 192.22 g/mol
InChI Key: RXXDBDMKLBVBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered significant interest in the fields of medicinal and agricultural chemistry due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the desired product in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where specific substituents on the triazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the suppression of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to act as a CDK2 inhibitor is particularly noteworthy, making it a valuable compound in cancer research and treatment.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-ethyl-6,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H12N4O/c1-4-7-10-9-11-8(14)5(2)6(3)13(9)12-7/h4H2,1-3H3,(H,10,11,12,14)

InChI Key

RXXDBDMKLBVBLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(C(=O)NC2=N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.